N-(2-methoxypyridin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide
Description
N-(2-methoxypyridin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a methoxy group at the 2-position and an oxazole ring substituted with a carboxamide group, making it a versatile molecule for chemical synthesis and biological studies.
Properties
IUPAC Name |
N-(2-methoxypyridin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-11(9(2)19-15-8)13(17)16(3)10-6-5-7-14-12(10)18-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQPFULCXVFQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N(C)C2=C(N=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyridin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the pyridine moiety via coupling reactions. Specific reagents and catalysts, such as palladium-based catalysts, are often employed to facilitate these transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be utilized to optimize the production process. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyridin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-methoxypyridin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxypyridin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-methoxypyridin-3-yl)pivalamide
- N-(2,5-dibromopyridin-3-yl)pivalamide
- N-(2-bromopyridin-3-yl)pivalamide
Uniqueness
N-(2-methoxypyridin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both pyridine and oxazole rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
